N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide
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Overview
Description
N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-triazole ring, a piperidine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide typically involves a multi-step process:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.
Attachment of the cyclohexyl group: The 2-methylcyclohexyl group is introduced through alkylation reactions.
Final coupling step: The triazole and piperidine rings are coupled with the cyclohexyl group using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazole or piperidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide, ethyl bromide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying receptor interactions.
Medicine: Explored for its potential therapeutic properties, such as antifungal, antibacterial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide
- N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]propionamide
- N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]butyramide
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its triazole and piperidine rings, coupled with the cyclohexyl group, make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-13-5-2-3-7-15(13)19-16(22)10-20-8-4-6-14(9-20)21-12-17-11-18-21/h11-15H,2-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGLFUQCYZUQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2CCCC(C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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